Chengbin Huang,
Gerard Klinzing,
Adam Procopio,
Fengyuan Yang,
Jie Ren,
Rubi Burlage,
Lei Zhu,
Yongchao Su
PMID: 30575400
DOI:
10.1021/acs.molpharmaceut.8b01122
Abstract
Process-induced phase transformations (PIPTs) of active pharmaceutical ingredients (APIs) can alter APIs' physicochemical properties and impact performance of pharmaceutical drug products. In this study, we investigated compression-induced amorphization of crystalline posaconazole (POSA), where the impact of mechanical stresses and excipients on amorphization were explored.
F solid-state NMR (ssNMR) was utilized to detect and quantify amorphous content in the compressed tablets, and finite element analysis (FEA) was conducted to understand stress distributions in the compression process. Both applied macroscopic axial stress and shear stress were found to be important to amorphization of crystalline POSA. Punch velocity, an important compression process parameter, had negligible effect on amorphization up to 100 mm/s. Two diluents, microcrystalline cellulose (MCC) and dibasic calcium phosphate anhydrous (DCPA), and one lubricant, magnesium stearate (MgSt), were evaluated for their impact on amorphization in this study. It was found that both MCC and DCPA significantly enhanced amorphization of POSA at a low drug loading (5% w/w). The 1% (w/w) blended lubricant effectively reduced the amorphous content in MCC-POSA tablets; however, it had minimal effect on either neat POSA or DCPA-POSA tablets. Drug loading, or excipient concentration, was demonstrated to have a significant impact on the extent of amorphization. These observed excipient effects support the important role of interparticulate stresses in amorphization of crystalline POSA.
Xianming Zhang,
Torsten Meyer,
Derek C G Muir,
Camilla Teixeira,
Xiaowa Wang,
Frank Wania
PMID: 24158382
DOI:
10.1039/c3em00433c
Abstract
Current use pesticides (CUPs) have been detected in the Arctic, even though there are no direct sources and their long range atmospheric transport potential is generally lower than that of legacy pesticides. Data on the deposition of CUPs in the Arctic are required to assess the impact of their global usage and emission. In this study, selected CUPs were measured in the layers of a snow pit sampled on the Devon Ice Cap, Nunavut, Canada. The oldest sampled layers correspond to deposition from the early 1990s. Dacthal and endosulfan sulfate were most frequently detected, with peak deposition fluxes of 1.0 and 0.4 pg cm(-2) per year. While endosulfan sulfate was more abundant than its parent compounds in most years, endosulfan (sum of α and β isomers) was predominant in 2003 and 2006, which together with air mass backward trajectories suggests a possible origin from ongoing use in Eurasia. The interannual variation in CUP deposition fluxes could not be explained with annual variations in the extent of air mass origin over agricultural lands, suggesting that other factors, such as the interannual variation in pesticide use, play a role in affecting the long range transport of CUPs to the Arctic. The very high variability in the concentrations of CUPs in the horizontal layers of Arctic ice caps is most plausibly explained by the highly episodic nature of long range atmospheric transport and deposition. While this strong influence of rare events limits the suitability of ice caps as reliable records of historical trends in Arctic contaminant deposition with annual resolution, the presence of concentration peaks in the ice record is proof of the possibility of such transport and deposition.
Qianqian Yao,
Jun Ye,
Qian Xu,
Anchun Mo,
Ping Gong
PMID: 25554826
DOI:
10.1080/09205063.2014.994946
Abstract
This study aims to evaluate in vitro degradability and osteoblast biocompatibility of dicalcium phosphate anhydrate/multi-(amino acid) (DCPA/MAA) composites prepared by in situ polymerization method. The results revealed that the composites could be slowly degraded in PBS solution, with weight loss of 9.5 ± 0.2 wt.% compared with 12.2 ± 0.2 wt.% of MAA copolymer after eight weeks, and the changes of pH value were in the range of 7.18-7.4 and stabilized at 7.24. In addition, the compressive strength of the composite decreased from 98 to 62 MPa while that of MAA copolymer from 117 to 86 MPa. Furthermore, with non-toxicity demonstrated by 3-[4,5-dimethylthiazol-2-yl]-2,5-diphenyl-tetrazolium bromide assay, the addition of DCPA to the MAA copolymer evidenced an enhancement of osteoblast differentiation and attachment compared with pure MAA materials regarding to alkaline phosphatase activity as well as initial cell adhesion. The results indicated that the DCPA/MAA scaffolds with good osteoblast biocompatibility, degradability, and sufficient strength had promising potential application in bone tissue engineering.
Adam D Morris,
Derek C G Muir,
Keith R Solomon,
Camilla Teixeira,
Mark Duric,
Xiaowa Wang
PMID: 24975230
DOI:
10.1002/etc.2634
Abstract
The bioaccumulation of current use pesticides (CUPs) and stable isotopes of carbon and nitrogen were investigated in vegetation-caribou-wolf food chain in the Bathurst region (Nunavut, Canada). Volumetric bioconcentration factors (BCF(v)) in vegetation were generally greatest for dacthal (10-12) ≥ endosulfan sulfate (10-11) > ß-endosulfan (>9.0-9.7) ≥ pentachloronitrobenzene (PCNB; 8.4-9.6) > α-endosulfan (8.3-9.3) > chlorpyrifos (8.0-8.7) >chlorothalonil (7.6-8.3). The BCF(v) values in vegetation were significantly correlated with the logarithm of the octanol-air partition coefficients (log K(OA)) of CUPs (r(2) = 0.90, p = 0.0040), although dacthal was an outlier and not included in this relationship. Most biomagnification factors (BMFs) for CUPs in caribou:diet comparisons were significantly less than 1. Similarly, the majority of wolf:caribou BMFs were either significantly less than 1 or were not statistically greater than 1. Significant trophic magnification factors (TMFs) were all less than 1, indicating that these CUPs exhibit trophic dilution through this terrestrial food chain. The log K(OA) reasonably predicted bioconcentration in vegetation for most CUPs but was not correlated with BMFs or TMFs in mammals. Our results, along with those of metabolic studies, suggest that mammals actively metabolize these CUPs, limiting their biomagnification potential despite entry into the food chain through effective bioconcentration in vegetation.
Carlos Davidson,
Kerri Stanley,
Staci Massey Simonich
PMID: 22639410
DOI:
10.1002/etc.1902
Abstract
Populations of Cascades frogs (Rana cascadae) have declined precipitously in the Mount Lassen area, but remain abundant in the other half of their California range in the Klamath Mountains. To evaluate the role of contaminants in Cascade frog declines, we sampled sediment and frog tadpole tissue at 31 sites where Cascades frogs had disappeared and sites where Cascades frogs are still present across the Lassen and Klamath regions. Pacific chorus frogs (Pseudacris regilla) were tested and used as surrogates for residue concentrations in Cascades frogs. We analyzed a total of 79 tadpole samples for 73 semivolatile contaminants including pesticides, polychlorinated biphenyls (PCBs), and polycyclic aromatic hydrocarbons (PAHs). The most frequently detected residue was endosulfan sulfate, followed by dacthal, chlorpyrifos, PCB 187, endosulfan II, trans-chlordane, and trans-nonachlor. Chorus frogs had similar residue concentrations as Cascades frogs for most but not all chemicals, indicating that chorus frogs can serve as a reasonable proxy for chemical concentrations in Cascades frogs. None of the contaminants in tissue or sediment had significantly higher concentrations at sites where Cascades frogs have disappeared than at sites where Cascades frogs are still present. We found no evidence to support the hypothesis that the contaminants analyzed have contributed to the decline of Cascades frogs in northern California, although we were able to analyze only a handful of the over 300 pesticides currently used in the area.
Chubashini Shunthirasingham,
Todd Gouin,
Ying D Lei,
Clemens Ruepert,
Luisa E Castillo,
Frank Wania
PMID: 21898568
DOI:
10.1002/etc.671
Abstract
To gain insight into the atmospheric transport and deposition of organic contaminants in high-altitude forests in the humid tropics, pesticides were analyzed in air, water, and soil samples from Costa Rica. Passive samplers deployed across the country revealed annually averaged air concentrations of chlorothalonil, endosulfan, and pendimethalin that were higher in areas with intensive agricultural activities than in more remote areas. Atmospheric concentrations were particularly high in the intensively cultivated central valley. Only endosulfan and its degradation products were found in soils sampled along an altitudinal transect on the northern side of Volcano Turrialba, which is facing heavily cultivated coastal plains. Consistent with calculations of cold trapping in tropical mountains, concentrations of endosulfan sulfate increased with altitude. Pesticide levels in lake, creek, fog, and arboreal water samples from high-elevation cloud forests were generally below 10 ng · L(-1). Endosulfan sulfate was the most abundant pesticide in water, with concentrations ranging from 0.4 to 9.4 ng · L(-1). Its levels were highest in water sampled from bromeliads. Levels of total endosulfan in water are much lower than the reported median lethal concentration (LC50) value for acute toxicity of α-endosulfan to tadpoles. Although this suggests that the presence of pesticide might not have a direct impact on amphibian populations, the possibility of effects of chronic exposure to a mixture of substances cannot be excluded. Fog was relatively enriched in some of the analyzed pesticides, such as dacthal and chlorothalonil, and may constitute an important deposition pathway to high-altitude tropical cloud forest.
M Alisa Mast,
David A Alvarez,
Steven D Zaugg
PMID: 22189687
DOI:
10.1002/etc.1727
Abstract
Deposition and accumulation of airborne organic contaminants in Yosemite National Park were examined by sampling atmospheric deposition, lichen, zooplankton, and lake sediment at different elevations. Passive samplers were deployed in high-elevation lakes to estimate surface-water concentrations. Detected compounds included current-use pesticides chlorpyrifos, dacthal, and endosulfans and legacy compounds chlordane, dichlorodiphenyltrichloroethane-related compounds, dieldrin, hexachlorobenzene, and polychlorinated biphenyls. Concentrations in snow were similar among sites and showed little variation with elevation. Endosulfan concentrations in summer rain appeared to coincide with application rates in the San Joaquin Valley. More than 70% of annual pesticide inputs from atmospheric deposition occurred during the winter, largely because most precipitation falls as snow. Endosulfan and chlordane concentrations in lichen increased with elevation, indicating that mountain cold-trapping might be an important control on accumulation of these compounds. By contrast, chlorpyrifos concentrations were inversely correlated with elevation, indicating that distance from source areas was the dominant control. Sediment concentrations were inversely correlated with elevation, possibly because of the organic carbon content of sediments but also perhaps the greater mobility of organic contaminants at lower elevations. Surface-water concentrations inferred from passive samplers were at sub-parts-per-trillion concentrations, indicating minimal exposure to aquatic organisms from the water column. Concentrations in sediment generally were low, except for dichlorodiphenyldichloroethane in Tenaya Lake, which exceeded sediment guidelines for protection of benthic organisms.
Anjali Agrawal,
Mayur Dudhedia,
Weibin Deng,
Kevin Shepard,
Li Zhong,
Edward Povilaitis,
Ewa Zimny
PMID: 26757898
DOI:
10.1208/s12249-015-0472-0
Abstract
The objective of the study was to identify the extragranular component requirements (level and type of excipients) to develop an immediate release tablet of solid dispersions prepared by hot melt extrusion (HME) process using commonly used HME polymers. Solid dispersions of compound X were prepared using polyvinyl pyrrolidone co-vinyl acetate 64 (PVP VA64), Soluplus, and hypromellose acetate succinate (HPMCAS-LF) polymers in 1:2 ratio by HME through 18 mm extruder. A mixture design was employed to study effect of type of polymer, filler (microcrystalline cellulose (MCC), lactose, and dicalcium phosphate anhydrous (DCPA)), and disintegrant (Crospovidone, croscarmellose sodium, and sodium starch glycolate (SSG)) as well as level of extrudates, filler, and disintegrant on tablet properties such as disintegration time (DT), tensile strength (TS), compactibility, and dissolution. Higher extrudate level resulted in longer DT and lower TS so 60-70% was the maximum amount of acceptable extrudate level in tablets. Fast disintegration was achieved with HPMCAS-containing tablets, whereas Soluplus- and PVP VA64-containing tablets had higher TS. Crospovidone and croscarmellose sodium were more suitable disintegrant than SSG to achieve short DT, and MCC was a suitable filler to prepare tablets with acceptable TS for each studied HME polymer. The influence of extragranular components on dissolution from tablets should be carefully evaluated while finalizing tablet composition, as it varies for each HME polymer. The developed statistical models identified suitable level of fillers and disintegrants for each studied HME polymer to achieve tablets with rapid DT (<15 min) and acceptable TS (≥1 MPa at 10-15% tablet porosity), and their predictivity was confirmed by conducting internal and external validation studies.
Carlos A Ribeiro,
Maria João Saraiva,
Isabel Cardoso
PMID: 23028965
DOI:
10.1371/journal.pone.0045368
Abstract
Transthyretin (TTR) protects against A-Beta toxicity by binding the peptide thus inhibiting its aggregation. Previous work showed different TTR mutations interact differently with A-Beta, with increasing affinities correlating with decreasing amyloidogenecity of the TTR mutant; this did not impact on the levels of inhibition of A-Beta aggregation, as assessed by transmission electron microscopy. Our work aimed at probing differences in binding to A-Beta by WT, T119M and L55P TTR using quantitative assays, and at identifying factors affecting this interaction. We addressed the impact of such factors in TTR ability to degrade A-Beta. Using a dot blot approach with the anti-oligomeric antibody A11, we showed that A-Beta formed oligomers transiently, indicating aggregation and fibril formation, whereas in the presence of WT and T119M TTR the oligomers persisted longer, indicative that these variants avoided further aggregation into fibrils. In contrast, L55PTTR was not able to inhibit oligomerization or to prevent evolution to aggregates and fibrils. Furthermore, apoptosis assessment showed WT and T119M TTR were able to protect against A-Beta toxicity. Because the amyloidogenic potential of TTR is inversely correlated with its stability, the use of drugs able to stabilize TTR tetrameric fold could result in increased TTR/A-Beta binding. Here we showed that iododiflunisal, 3-dinitrophenol, resveratrol, [2-(3,5-dichlorophenyl)amino] (DCPA) and [4-(3,5-difluorophenyl)] (DFPB) were able to increase TTR binding to A-Beta; however only DCPA and DFPB improved TTR proteolytic activity. Thyroxine, a TTR ligand, did not influence TTR/A-Beta interaction and A-Beta degradation by TTR, whereas RBP, another TTR ligand, not only obstructed the interaction but also inhibited TTR proteolytic activity. Our results showed differences between WT and T119M TTR, and L55PTTR mutant regarding their interaction with A-Beta and prompt the stability of TTR as a key factor in this interaction, which may be relevant in AD pathogenesis and for the design of therapeutic TTR-based therapies.
Yandong Zhou,
Tricia L Lewis,
Lisa J Robinson,
Kathy M Brundage,
Rosana Schafer,
Karen H Martin,
Harry C Blair,
Jonathan Soboloff,
John B Barnett
PMID: 20839232
DOI:
10.1002/jcp.22423
Abstract
Osteoclasts are specialized macrophage derivatives that secrete acid and proteinases to mobilize bone for mineral homeostasis, growth, and replacement or repair. Osteoclast differentiation generally requires the monocyte growth factor m-CSF and the TNF-family cytokine RANKL, although differentiation is regulated by many other cytokines and by intracellular signals, including Ca(2+). Studies of osteoclast differentiation in vitro were performed using human monocytic precursors stimulated with m-CSF and RANKL, revealing significant loss in both the expression and function of the required components of store-operated Ca(2+) entry over the course of osteoclast differentiation. However, inhibition of CRAC using either the pharmacological agent 3,4-dichloropropioanilide (DCPA) or by knockdown of Orai1 severely inhibited formation of multinucleated osteoclasts. In contrast, no effect of CRAC channel inhibition was observed on expression of the osteoclast protein tartrate resistant acid phosphatase (TRAP). Our findings suggest that despite the fact that they are down-regulated during osteoclast differentiation, CRAC channels are required for cell fusion, a late event in osteoclast differentiation. Since osteoclasts cannot function properly without multinucleation, selective CRAC inhibitors may have utility in management of hyperresorptive states.